Comparative Steric Bulk and Conformational Flexibility vs. Acetate and 4-Methylbenzoate Analogs
The benzoate ester of 2-bromo-4-formyl-6-methoxyphenyl benzoate provides a significantly larger steric footprint and greater conformational flexibility compared to the acetate analog (CAS 308088-29-1) and the 4-methylbenzoate analog (CAS 321969-01-1). This difference is reflected in the number of rotatable bonds and molecular weight [1].
| Evidence Dimension | Steric bulk and conformational flexibility (Rotatable bond count and Molecular Weight) |
|---|---|
| Target Compound Data | Rotatable bond count: 5; Molecular weight: 335.15 g/mol |
| Comparator Or Baseline | Acetate (308088-29-1): Rotatable bond count: 3; MW: 273.08 g/mol; 4-Methylbenzoate (321969-01-1): Rotatable bond count: 5; MW: 349.18 g/mol |
| Quantified Difference | Benzoate has +2 rotatable bonds and +62.07 g/mol MW vs. Acetate. Benzoate has -14.03 g/mol MW vs. 4-Methylbenzoate. |
| Conditions | Calculated molecular properties based on canonical SMILES structures |
Why This Matters
The benzoate group offers a middle-ground in steric bulk and lipophilicity, which can be critical for controlling regioselectivity in subsequent reactions and optimizing the physicochemical properties of final drug candidates.
- [1] PubChem. (2-Bromo-4-formyl-6-methoxyphenyl) 3-methylbenzoate. Compound Summary. View Source
